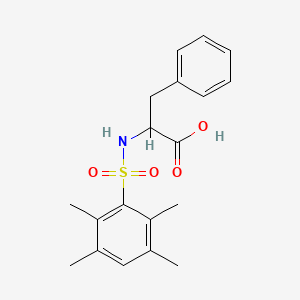

((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine has the molecular formula C19H23NO4S . It is also known by other names such as N-[(2,3,5,6-Tetramethylphenyl)sulfonyl]phenylalanine .

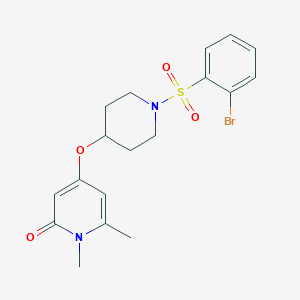

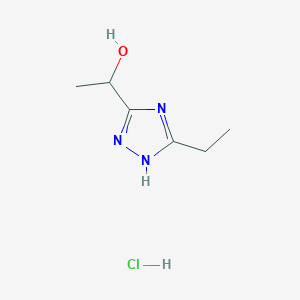

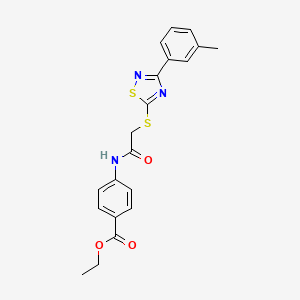

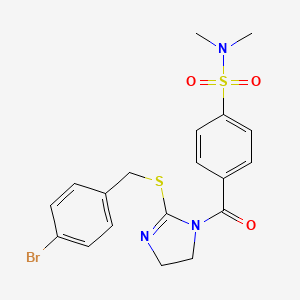

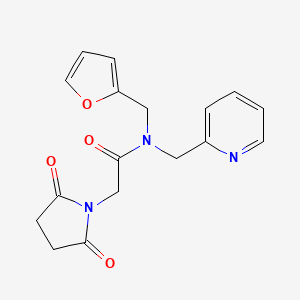

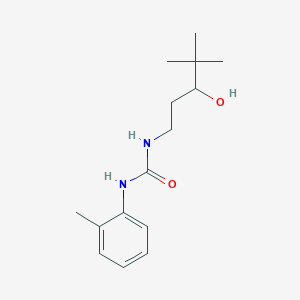

Molecular Structure Analysis

The molecular structure ofThis compound consists of a phenylalanine moiety attached to a sulfonyl group, which is in turn attached to a tetramethylphenyl group . Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 570.4±60.0 °C at 760 mmHg, and a flash point of 298.8±32.9 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds . Its molar refractivity is 97.9±0.4 cm3, and its polar surface area is 92 Å2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Incorporation into Peptides

The synthesis and incorporation of sulfur-containing aromatic amino acids, including derivatives similar to ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine, have been studied for their application in peptide synthesis. For example, derivatives of L-Phenylalanine treated with chlorosulfonic acid have been utilized in the synthesis of angiotensin II analogues, contributing to structure-activity relationship studies on bioassays (Escher, Bernier, & Parent, 1983).

Biochemical Processes and Enzymatic Reactions

Research into the mechanism of aromatic amino acid hydroxylation, involving enzymes like phenylalanine hydroxylase, highlights the fundamental biochemical roles of phenylalanine derivatives. These studies are crucial for understanding metabolic pathways and the synthesis of neurotransmitters (Fitzpatrick, 2003).

Enantioselective Synthesis

The development of methods for enantioselective synthesis of complex molecules, using amino acids like phenylalanine, demonstrates the importance of these derivatives in creating bioactive molecules. Such methodologies facilitate the synthesis of compounds with potential therapeutic applications (Back & Nakajima, 2000).

Neurological Development and Disorders

The impact of excess phenylalanine on brain development and the association with disorders like phenylketonuria (PKU) underscores the significance of researching phenylalanine derivatives. Understanding these effects is vital for developing treatments and dietary recommendations to mitigate developmental issues (Chase & O'brien, 1970).

Antibacterial Therapy

Novel classes of bacterial phenylalanyl-tRNA synthetase inhibitors, derived from phenylalanine, illustrate the potential of these compounds in developing new antibacterial agents. Such research is critical in the face of rising antibiotic resistance (Beyer et al., 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-12-10-13(2)15(4)18(14(12)3)25(23,24)20-17(19(21)22)11-16-8-6-5-7-9-16/h5-10,17,20H,11H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQXOMYIGNWPDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Acetylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2712469.png)

![2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2712475.png)

![(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride](/img/structure/B2712477.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide](/img/structure/B2712478.png)

![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2712480.png)